molecular formula C18H21NO2 B5766094 N-(2,6-diethylphenyl)-2-methoxybenzamide

N-(2,6-diethylphenyl)-2-methoxybenzamide

Cat. No. B5766094
M. Wt: 283.4 g/mol
InChI Key: XKHQTBBVGIZBQJ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-methoxybenzamide is a compound of interest in the field of molecular chemistry and materials science due to its structural and chemical properties. This type of compound typically falls within the category of benzamides, which are known for their wide range of applications and importance in various chemical reactions and processes.

Synthesis Analysis

Benzamides like this compound are typically synthesized through acylation reactions involving amino compounds and acyl chlorides in suitable solvents. The synthesis process involves careful control of reaction conditions to achieve high yield and purity. For example, the synthesis of related compounds has been demonstrated using techniques like directed metalation and reactions with methyl iodide to achieve high yields (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of benzamides is characterized using techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. Studies on similar compounds have shown how intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution, depending on the surrounding chemical conditions. Their chemical properties, such as reactivity and stability, are influenced by the nature of substituents on the benzamide ring and the surrounding chemical environment.

Physical Properties Analysis

The physical properties of benzamides, including melting point, solubility, and crystalline structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity with various reagents, are defined by its functional groups and overall molecular architecture. The presence of the methoxy group and the diethylphenyl group significantly influences its chemical behavior and interactions with other molecules.

For more in-depth information and studies related to this compound, further research in specialized chemical databases and academic journals is recommended.

References

  • Reitz, D., & Massey, S. M. (1990). A directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Short syntheses of 2-methoxy-6-methylbenzoic acid and lunularic acid. Journal of Organic Chemistry, 55, 1375-1379. Link to the paper.
  • Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J. (2014). Modeling the intermolecular interactions: molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide. Journal of Molecular Graphics & Modelling, 48, 1-8. Link to the paper.

Mechanism of Action

Target of Action

The primary target of the compound N-(2,6-diethylphenyl)-2-methoxybenzamide, also known as CDS1_005025, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The compound interacts with its target, CDS1, by inhibiting its enzymatic activity . Specifically, it binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is critical for numerous cellular functions, including those mediated by the PI3K/Akt pathway, a critical axis involved in cell survival and proliferation . By blocking the conversion of phosphatidic acid to CDP-diacylglycerol, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .

Pharmacokinetics

Pharmacokinetic studies generally involve the analysis of the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties can significantly impact the bioavailability of the compound, its therapeutic efficacy, and its potential for adverse effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of phosphatidylinositol signaling . This disruption can lead to alterations in cell growth, proliferation, and metabolism . In the context of disease, this could potentially lead to therapeutic benefits. For example, in cancer, where phosphatidylinositol signaling is often elevated, inhibiting CDS1 could suppress oncogenic signals, thereby suppressing tumor growth .

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-13-9-8-10-14(5-2)17(13)19-18(20)15-11-6-7-12-16(15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHQTBBVGIZBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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